molecular formula C12H14F4N2O2S B2629684 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine CAS No. 1235121-91-1

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

Cat. No. B2629684
M. Wt: 326.31
InChI Key: JDDAWJPODQWYCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, also known as TFPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TFPP is a piperazine-based compound that contains a trifluoroethyl group and a fluorophenylsulfonyl group.

Scientific Research Applications

Synthesis and Labeling in PET Studies

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, as a piperazine derivative, has been employed in the rapid synthesis of N,N'-disubstituted piperazines, particularly for positron emission tomography (PET) studies. An example includes the preparation of 1-(4-[18F]fluorophenyl)piperazine, a precursor for [18F]-labeling, showcasing its utility in imaging and diagnostics (Collins et al., 1992).

Antibacterial Applications

Derivatives of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine have shown potential in antibacterial applications. For instance, certain 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl] piperazine derivatives exhibit significant antibacterial activities against various pathogens, illustrating the chemical's role in developing new antimicrobial agents (Wu Qi, 2014).

Role in Drug Synthesis

This compound plays a critical role in synthesizing neuroleptic agents like Fluspirilen and Penfluridol. These agents contain a 4,4-bis(p-fluorophenyl)butyl group linked to a nitrogen atom in a piperazine moiety, demonstrating its importance in pharmaceutical synthesis (Botteghi et al., 2001).

Receptor Binding Studies

The compound has been utilized in the development and characterization of adenosine A2B receptor antagonists. For example, certain 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines have been synthesized and characterized, showcasing high selectivity and potency, relevant in receptor binding studies and drug development (Borrmann et al., 2009).

Antioxidant Properties

The compound has also been investigated for its antioxidant properties. 2-Alkoxyphenylcarbamic acid derivatives containing a 4´-(substituted phenyl)piperazin-1´-yl moiety have been screened for antioxidant activity. Such studies contribute to understanding the compound's potential in oxidative stress-related disorders (Malík et al., 2017).

Anticancer Research

In the field of anticancer research, derivatives of 1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine, like polyfunctional substituted 1,3-thiazoles with a piperazine substituent, have been evaluated for their anticancer activity. Such research is crucial for developing new cancer therapies (Turov, 2020).

properties

IUPAC Name

1-(3-fluorophenyl)sulfonyl-4-(2,2,2-trifluoroethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F4N2O2S/c13-10-2-1-3-11(8-10)21(19,20)18-6-4-17(5-7-18)9-12(14,15)16/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDAWJPODQWYCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F4N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Fluorophenyl)sulfonyl)-4-(2,2,2-trifluoroethyl)piperazine

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